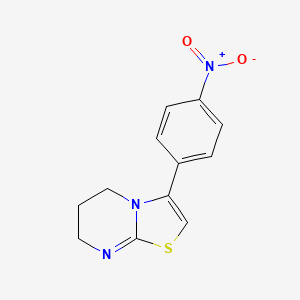

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a nitrophenyl group attached to the thiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed. These methods offer scalability and efficiency, making them suitable for industrial applications.

Chemical Reactions Analysis

Biginelli Condensation and Cyclization

A common approach involves the Biginelli condensation to form 1,2,3,4-tetrahydropyrimidine-2-thiones, which serve as precursors. For example, reacting thiourea, acetoacetic ether, and aromatic aldehydes under catalytic iodine in acetonitrile yields intermediates that undergo alkylation and cyclization to form thiazolo[3,2-a]pyrimidine cores . Substituents like nitrophenyl groups can be introduced via subsequent reactions (e.g., coupling with aryldiazonium salts) .

Aryldiazonium Salt Coupling

Direct introduction of aryl groups (e.g., nitrophenyl) can occur via coupling with aryldiazonium salts. For instance, thiazolo[3,2-a]pyrimidine-3-ones react with these salts under basic conditions to form substituted derivatives .

Cascade Reactions

Advanced methods include five-component cascade reactions involving cyanoacetohydrazide, acetophenones, aldehydes, and cysteamine hydrochloride. These reactions generate highly functionalized derivatives through domino processes like Knoevenagel condensation and N-cyclization .

Biginelli Condensation

-

Reagents : Thiourea, acetoacetic ether/benzoylacetone, aromatic aldehyde (e.g., 4-nitrobenzaldehyde), catalytic iodine.

-

Conditions : Refluxing acetonitrile.

-

Outcome : Formation of tetrahydropyrimidine-2-thione intermediates .

Alkylation and Cyclization

-

Reagents : Ethyl chloroacetate.

-

Conditions : Heating at 110–115°C, followed by cyclization with polyphosphoric acid (PPA) .

-

Outcome : Thiazolo[3,2-a]pyrimidine core formation.

Aryldiazonium Salt Coupling

-

Reagents : Aryldiazonium salts (e.g., derived from 4-nitroaniline).

-

Outcome : Introduction of aryl substituents at specific positions.

Reaction Conditions and Yields

Biginelli Condensation

The reaction proceeds via nucleophilic addition of thiourea to the 1,3-diketone, followed by cyclization and dehydration . Electron-withdrawing groups (e.g., nitro) on the aldehyde enhance reactivity .

Aryldiazonium Salt Coupling

The coupling mechanism involves electrophilic aromatic substitution, where the diazonium salt acts as an electrophile to displace leaving groups (e.g., hydroxyl) on the thiazolo[3,2-a]pyrimidine core .

Biological Activity Correlation

While not directly related to synthesis, the presence of nitrophenyl groups in analogs (e.g., compound 2 in ) correlates with potent anticancer activity. For example, derivatives with nitrophenyl substituents exhibit IC₅₀ values as low as 9.8–35.9 µM against HT-29 and HepG2 cell lines . This suggests that substituent positioning and electronic effects significantly influence biological outcomes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo-pyrimidine derivatives, including 3-(4-nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine, as anticancer agents. The compound has been shown to inhibit the proliferation of various cancer cell lines:

The structure-activity relationship (SAR) studies indicate that the presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.125 | |

| Escherichia coli | 6.25 |

These findings suggest that the thiazolo-pyrimidine scaffold can be an effective lead for developing new antibiotics, especially against resistant strains.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anticonvulsant effects. It has been tested in various seizure models with notable results:

The efficacy in these models indicates potential for therapeutic use in epilepsy and other seizure disorders.

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science:

Optical Materials

Research has indicated that derivatives of thiazolo-pyrimidines can be utilized in the development of optical materials due to their fluorescence properties. These compounds can serve as fluorophores in various applications ranging from sensors to imaging technologies.

Polymer Chemistry

The incorporation of thiazolo-pyrimidine moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of polymers used in electronics and coatings.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiazolo-pyrimidine derivatives on breast cancer cell lines revealed that modifications to the nitrophenyl group significantly enhanced cytotoxicity. The study found that compounds with electron-withdrawing groups exhibited improved activity compared to their counterparts with electron-donating groups.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thiazole derivatives against common bacterial strains, this compound was one of the most effective compounds identified against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.

Triazolo[4,3-a]pyrimidines: These compounds are structurally similar but contain a triazole ring instead of a thiazole ring, which can alter their chemical and biological properties.

Uniqueness

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is C12H11N3O2S with a molecular weight of 253.30 g/mol .

Synthesis Methods

Various synthetic routes have been explored for the preparation of thiazolo[3,2-a]pyrimidine derivatives. A notable method involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA) as a catalyst . Additionally, microwave-assisted synthesis has been reported to enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. In one study, compounds derived from this scaffold were tested against various bacterial strains and displayed significant inhibition compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2a | 40 | E. faecalis |

| 2b | 50 | K. pneumoniae |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandin E2 (PGE2), a key mediator in inflammation . This mechanism aligns with other non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Effects

In animal models, thiazolo[3,2-a]pyrimidines have demonstrated significant analgesic effects. The compounds were evaluated for their ability to alleviate pain in various models, showing efficacy comparable to established analgesics .

Case Studies

- Study on Antimicrobial Efficacy : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

- Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory properties of these compounds through COX enzyme inhibition assays. The results showed that specific derivatives significantly reduced inflammation markers in vitro .

Properties

CAS No. |

23279-36-9 |

|---|---|

Molecular Formula |

C12H11N3O2S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |

InChI |

InChI=1S/C12H11N3O2S/c16-15(17)10-4-2-9(3-5-10)11-8-18-12-13-6-1-7-14(11)12/h2-5,8H,1,6-7H2 |

InChI Key |

JYZUBKIRRLELEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.